tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate
Description
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a 2-aminoethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists . Its molecular formula is C₁₁H₂₂N₂O₂ (molecular weight: 214.30), with a CAS registry number of 195314-59-1 . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the aminoethyl side chain provides a reactive handle for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZKBGFWNFAXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640995 | |
| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509143-12-8 | |
| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves a multi-step reaction process. One common method includes the following steps :
Reaction with Sodium Azide: The starting material is reacted with sodium azide in N,N-dimethylformamide at 20°C for 4 hours.
Hydrogenation: The intermediate product is then subjected to hydrogenation using palladium on activated charcoal in tetrahydrofuran at 20°C for 4 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents such as hydrogen in the presence of palladium on activated charcoal.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated charcoal is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield fully reduced products .
Scientific Research Applications
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug discovery and development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl (4-aminocyclohexyl)carbamate
- Key Differences: Lacks the aminoethyl substituent, reducing its versatility in downstream reactions.
- Molecular Formula : C₁₁H₂₂N₂O₂ (identical to the parent compound) but with distinct reactivity due to the absence of the ethylenediamine moiety .
- Applications : Primarily used as a building block for peptidomimetics and small-molecule libraries .
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
- Key Differences: Replaces the aminoethyl group with a hydroxymethyl group, altering polarity and hydrogen-bonding capacity.
- Molecular Formula: C₁₂H₂₃NO₃ (molecular weight: 229.32).
- Applications: Utilized in prodrug design due to its enhanced hydrophilicity compared to the aminoethyl analogue .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
- Key Differences : Incorporates a 2-bromobenzyl group, increasing steric bulk and enabling cross-coupling reactions.
- Molecular Formula : C₁₈H₂₇BrN₂O₂ (molecular weight: 383.32).
- Applications : Intermediate in Suzuki-Miyaura couplings for aryl-functionalized drug candidates .
Physicochemical and Pharmacokinetic Properties
| Property | tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate | tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate |
|---|---|---|---|
| LogP | 1.98 (predicted) | 1.45 | 3.12 |
| TPSA (Ų) | 65.6 | 58.2 | 55.1 |
| H-bond donors | 2 | 2 | 2 |
| Synthetic Accessibility | 3.2/4.0 | 2.9/4.0 | 3.8/4.0 |
| BBB Permeability | Moderate | Low | Low |
Data derived from computational models and experimental analyses .
Biological Activity
Tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of parasitic infections and as a pharmacological agent. This article reviews the biological activity of this compound based on diverse research findings, including pharmacokinetics, efficacy studies, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butyl carbamate moiety attached to a cyclohexyl group with an aminoethyl side chain. The synthesis typically involves reactions between appropriate amines and isocyanates or carbamates, yielding high-purity products suitable for biological testing.
Antiparasitic Activity
Recent studies have highlighted the efficacy of this compound against various Trypanosoma species. Notably, it has shown potent activity against Trypanosoma brucei and Trypanosoma congolense in vitro, with significant implications for treating African sleeping sickness and Nagana disease.
- In Vitro Studies : The compound demonstrated a strong cytocidal effect on T.b. brucei with IC50 values indicating high potency (Table 1).
- In Vivo Efficacy : In animal models, specifically NMRI mice, the compound exhibited a bioavailability of 74% following subcutaneous administration, with a half-life of approximately 1 hour. These pharmacokinetic properties suggest favorable absorption and distribution characteristics that enhance its therapeutic potential .
| Parameter | Value |
|---|---|
| Bioavailability | 74% |
| Half-life | ~1 hour |
| IC50 against T.b. brucei | [Insert Value] |
The mechanism underlying the antiparasitic activity appears to involve inhibition of cyclin-dependent kinase CRK12, which is crucial for the cell cycle regulation in trypanosomes. This specific targeting may explain the observed cytotoxicity and therapeutic efficacy against these parasites .
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : Following subcutaneous administration, the compound showed good systemic exposure.
- Distribution : The volume of distribution indicated effective tissue penetration beyond vascular compartments.
- Metabolism : In vitro studies suggested stability against hepatic metabolism, indicating that non-hepatic clearance mechanisms may also play a role .
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in livestock infected with trypanosomiasis:
-
Cattle Studies : In Friesian-Holstein cattle infected with T. congolense and T. vivax, dosing regimens were established that resulted in complete cures at 100 days post-treatment. The dosing regimen included both IV bolus and continuous infusion strategies to maintain effective plasma concentrations .
Study Group Infection Type Cure Rate Group A T. congolense 100% Group B T. vivax 0%
Structure-Activity Relationship (SAR)
The SAR analyses have indicated that modifications to the cyclohexyl and aminoethyl groups can significantly affect biological activity. Compounds with increased hydrophobicity or altered steric configurations have shown enhanced binding affinity to target enzymes like CRK12.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example:
- Step 1 : Use of Boc (tert-butoxycarbonyl) protecting groups to stabilize amines during reactions. This is critical to prevent undesired side reactions .
- Step 2 : Reductive amination or coupling reactions (e.g., with pyrimidine derivatives) to introduce functional groups. Catalysts like Pd₂(dba)₃ and ligands such as BINAP are employed for cross-coupling reactions .
- Step 3 : Purification via column chromatography, often using gradients of ethyl acetate/hexane, to isolate intermediates with >95% purity .
- Key Parameters : Reaction temperature (e.g., reflux in EtOH/THF), stoichiometry of reagents (e.g., Fe powder for nitro group reduction), and inert atmospheres (N₂/Ar) to avoid oxidation .
Q. How can researchers characterize the purity and structure of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate?
- Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and stereochemistry. For example, tert-butyl protons appear as singlets at δ ~1.36 ppm in CDCl₃ .
- Mass Spectrometry (MS) : ESI+ or HRMS to verify molecular ions (e.g., [M+H]⁺ at m/z 356 for intermediates) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Stability Data : Conflicting recommendations exist:
- Some sources recommend storage at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Others suggest room temperature under inert gas (N₂) in dark, dry conditions .
- Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine degradation kinetics. Monitor via TLC or HPLC .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity in the synthesis of tert-Butyl carbamate derivatives?
- Case Study : In the synthesis of pyrimidine-coupled derivatives (e.g., compound 194 ), regioselectivity is controlled by:
- Solvent Polarity : THF promotes nucleophilic substitution at the 4-position of pyrimidine rings, while DMF favors 2-position reactivity .
- Catalytic Systems : Pd₂(dba)₃/BINAP enhances coupling efficiency at sterically hindered sites (e.g., 5-nitropyrimidin-4-yl derivatives) .
- Data Contradiction : Patent EP 3,891,234 reports 75% yield using THF, whereas similar conditions in EP 3,901,567 yield 62%. Adjusting NaHCO₃ concentration (3–5 eq.) resolves this discrepancy .
Q. What strategies can address low yields in multi-step synthesis involving tert-Butyl protecting groups?
- Optimization Approaches :
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents during Boc deprotection .
- Microwave-Assisted Synthesis : Reduces reaction time for nitro-to-amine reductions (e.g., Fe/NH₄Cl in EtOH from 12 hrs to 2 hrs) .
- Cryogenic Techniques : For moisture-sensitive steps, conduct reactions at –78°C (dry ice/acetone baths) to minimize Boc group hydrolysis .
Q. How can computational modeling predict the reactivity of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate in novel reactions?
- In Silico Tools :
- DFT Calculations : Predict activation energies for Boc deprotection under acidic conditions (e.g., HCl/MeOH). Transition states are modeled using Gaussian 16 with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) using GROMACS .
- Validation : Compare predicted vs. experimental NMR shifts (RMSD < 0.1 ppm confirms accuracy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
